molecular formula C22H18N2O4S B2618546 2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 895640-93-4

2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2618546
CAS No.: 895640-93-4
M. Wt: 406.46
InChI Key: DVJTUONAYZRIMK-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3-one core substituted with a 4-acetylphenyl group at position 2 and a benzyl group at position 2. The 1,1-dioxide moiety arises from sulfonamide oxidation, a common modification in this class to enhance stability and bioactivity . While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs are frequently explored as orexin receptor ligands or enzyme inhibitors .

Properties

IUPAC Name

2-(4-acetylphenyl)-4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-16(25)18-11-13-19(14-12-18)24-22(26)23(15-17-7-3-2-4-8-17)20-9-5-6-10-21(20)29(24,27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJTUONAYZRIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Acetylation of the Phenyl Ring: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide with related compounds:

Compound Name Substituents (Position 2 / Position 4) Molecular Weight (g/mol) Key Features Biological Activity (if reported) Reference
This compound 4-Acetylphenyl / Benzyl 378.39* Electron-withdrawing acetyl group; high lipophilicity Not explicitly reported N/A
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS 964-08-9) H / Benzyl 288.32 Simpler structure; lacks acetyl group Base compound for derivatization
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one 4-Methoxyphenyl / 4-Chlorobenzyl 416.87 Methoxy (electron-donating) and chloro (electron-withdrawing) substituents Potential CNS activity (inference from analogs)
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Fluorobenzyl / Methylsulfanylphenyl 443.48 Fluorine enhances metabolic stability; methylsulfanyl modulates solubility Not explicitly reported
Compound 23: 4-(2,6-Difluoro-4-methoxybenzyl)-2-(5,6-dimethoxypyridin-3-yl)-analogue Dimethoxypyridinyl / Difluoromethoxybenzyl 491.43 Multi-substituted; high affinity for orexin receptors Orexin receptor ligand (Ki < 10 nM)

*Calculated molecular weight based on formula C₂₁H₁₈N₂O₃S.

Physicochemical and Pharmacological Insights

Fluorine or chloro substituents (e.g., in and ) improve metabolic stability and membrane permeability, whereas the acetyl group might increase susceptibility to esterase-mediated hydrolysis .

Bioactivity Trends :

  • Orexin receptor ligands (e.g., Compound 23) prioritize bulky, aromatic substituents at position 2 (e.g., dimethoxypyridinyl) for high affinity . The acetylphenyl group in the target compound could offer a balance between steric bulk and electronic modulation.
  • Sulfur-containing groups (e.g., methylsulfanyl in ) enhance solubility but may introduce metabolic liabilities .

Commercial and Industrial Context

  • Benzothiadiazinones are commercially available at high purity (95%) but costly (e.g., $258–$1,206/g for similar compounds), reflecting synthetic complexity .

Biological Activity

The compound 2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiadiazin core with acetyl and benzyl substituents. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, and it has a molecular weight of 320.37 g/mol. The unique arrangement of functional groups within the molecule is believed to contribute significantly to its biological activity.

Pharmacological Properties

Research indicates that derivatives of benzothiadiazines exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds in this class have shown potential as antidepressants through various mechanisms, including modulation of neurotransmitter systems.
  • Stimulant Properties : Some studies suggest that these compounds may enhance cognitive functions and physical performance.
  • Anticholinesterase Activity : Certain derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's disease.

The proposed mechanisms through which this compound exerts its effects include:

  • Interaction with Receptors : The compound may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.
  • Inhibition of AChE : By inhibiting AChE activity, the compound can increase acetylcholine levels in the synaptic cleft, potentially enhancing memory and learning capabilities.

Study on Antidepressant Activity

A study published in PubMed evaluated various benzothiadiazine derivatives for their antidepressant activity. Among them, specific compounds demonstrated significant efficacy in reducing depressive-like behaviors in animal models. The study highlighted the potential of these compounds as therapeutic agents for mood disorders .

CompoundAChE Inhibition (IC50 μM)Antidepressant Activity
5Bd8.48 (cortex)Significant
6Cd15.00 (hippocampus)Moderate

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various benzothiadiazine derivatives on human fibroblast cells. The results indicated that many compounds exhibited low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized products.

Q & A

Q. What are the primary synthetic routes for preparing 2-(4-acetylphenyl)-4-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide?

  • Methodological Answer : The compound is synthesized via cyclization of β-aminosulfonamides using carbonyldiimidazole in dioxane, as described in early literature . A novel Curtius rearrangement approach has also been developed, yielding higher regioselectivity by converting acyl azides to isocyanates, followed by cyclization (reported yields: 75–86%) . Key parameters include solvent choice (e.g., THF for improved solubility) and temperature control (60–80°C).

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions observed in analogues) .
  • Spectroscopy :
  • FT-IR : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfonyl (S=O at ~1350–1150 cm⁻¹) groups .
  • NMR : ¹H NMR identifies benzyl protons (δ 4.5–5.0 ppm) and acetylphenyl protons (δ 2.6 ppm for CH₃) .

Q. What preliminary biological screening methods are used to evaluate this compound?

  • Methodological Answer :
  • Antibacterial assays : Disk diffusion or microdilution against E. coli and S. aureus (MIC values reported for analogues: 8–32 µg/mL) .
  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :
  • Substituent variation : Modify the benzyl or acetylphenyl groups (e.g., halogenation, methoxy substitution) to assess impact on bioactivity. For example, fluorinated benzyl groups enhance antibacterial potency .
  • Hybridization : Synthesize chalcone or pyrazoline derivatives via Knoevenagel condensation (e.g., with aromatic aldehydes) to improve solubility and binding affinity .
  • Data analysis : Use multivariate regression to correlate logP values with MIC results .

Q. What computational strategies are employed to predict binding mechanisms?

  • Methodological Answer :
  • Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with bacterial DNA gyrase or fungal CYP51. Key steps:

Prepare ligand (DFT-optimized geometry) and receptor (PDB: 1KZN for E. coli gyrase).

Analyze binding scores and residue interactions (e.g., hydrogen bonds with Ser84, hydrophobic contacts with Val167) .

  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer :
  • Assay standardization : Compare MIC values under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Mechanistic studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. What strategies optimize synthetic yield and scalability?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization (yield improvement: ~15%) .
  • Solvent optimization : Replace dioxane with DMF for higher solubility of intermediates .
  • Scale-up protocol :
ParameterLab Scale (1g)Pilot Scale (100g)
Reaction Time12 h8 h (reflux)
Yield75%68%
Purity (HPLC)95%92%

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